(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride
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Overview
Description
®-1-(4-Bromophenyl)propan-1-amine hydrochloride is a chiral amine compound with a bromine atom attached to the phenyl ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)propan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylpropane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Chiral Resolution: The racemic mixture of 1-(4-Bromophenyl)propan-1-amine is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Bromophenyl)propan-1-amine hydrochloride may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
Catalytic Processes: Catalysts such as palladium or platinum may be used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropane derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Phenylpropane derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
®-1-(4-Bromophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Bromophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different biological activities.
1-(4-Chlorophenyl)propan-1-amine hydrochloride: A similar compound with a chlorine atom instead of a bromine atom.
1-(4-Fluorophenyl)propan-1-amine hydrochloride: A similar compound with a fluorine atom instead of a bromine atom.
Uniqueness
®-1-(4-Bromophenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHQPQZHRFCWEX-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856562-96-4 |
Source
|
Record name | Benzenemethanamine, 4-bromo-α-ethyl-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856562-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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